blumenol B
Overview
Description
Blumenol B is a C13-norisoprenoid compound that has been identified as a significant contributor to the aroma of various wine varieties. It is considered a putative precursor to several important wine aroma compounds, including theaspirone and vitispirane. The enantioselective synthesis of (R,R)-blumenol B has been achieved from commercially available 4-oxoisophorone, indicating the potential for scalable production of this compound .
Synthesis Analysis
The synthesis of (R,R)-blumenol B has been accomplished through an enantioselective process starting from 4-oxoisophorone. This synthesis route is notable for its efficiency and scalability, which is advantageous for potential industrial applications. The method has also been applied to create a poly-deuterated version, d9-(R,R)-blumenol B, which can be useful for tracing the compound's transformation and presence in various matrices .
Molecular Structure Analysis
The molecular structure of blumenol B has been revised in the literature. The absolute stereochemistry of related compounds, such as blumenol C glucoside, has been determined using modified Mosher's method, which could imply similar stereochemical considerations for blumenol B. Understanding the stereochemistry is crucial for the synthesis and biological activity of such compounds .
Chemical Reactions Analysis
Blumenol B, as a norisoprenoid, is likely to undergo typical organic reactions associated with its functional groups. However, specific chemical reactions involving blumenol B have not been detailed in the provided papers. Norisoprenoids, in general, can participate in reactions such as oxidation and conjugation, which may affect their sensory properties in wine .
Physical and Chemical Properties Analysis
The physical and chemical properties of blumenol B are not explicitly discussed in the provided papers. However, as a norisoprenoid related to aroma compounds in wine, it can be inferred that blumenol B is likely volatile and contributes to the bouquet of wines through its sensory attributes. The synthesis paper suggests that the compound's properties are significant enough to warrant the development of a synthetic route for its study and application .
Scientific Research Applications
1. Enantioselective Synthesis and Wine Aroma Contribution
Blumenol B, as part of the C13-norisoprenoids group, is significant in the context of grapes and wines. It's a precursor to important wine aroma compounds like theaspirone and vitispirane. Researchers Tan et al. (2022) achieved the enantioselective synthesis of (R,R)-blumenol B, demonstrating its potential application in enhancing wine aroma characteristics and its possible scale-up for commercial use in the wine industry (Tan et al., 2022).
2. Presence in Medicinal Plants and Bioactivity
Blumenol B has been isolated from various plants with medicinal properties. For instance, it's identified in the leaves of Annona glabra and Heliotropium angiospermum. In Annona glabra, blumenol B was evaluated for its cytotoxic effects against human solid tumor cells, though it was not significantly potent. This indicates its potential role in medicinal research related to cancer (Liu et al., 1999); (Erosa-Rejón et al., 2019).
3. Antioxidant Properties
In a study focusing on Croton lechleri Muell-Arg (Euphorbiaceae), a plant known for its wound healing properties, blumenol B was identified among the minor secondary metabolites. This study highlighted the antioxidant activity of these compounds, suggesting the role of blumenol B in enhancing the plant's medicinal value (De Marino et al., 2008).
4. Impact on Plant Chemical Defence
Research indicates that blumenol B plays a role in plant chemical defense mechanisms. In a study by Hill et al. (2018), it was observed that the presence of blumenol B in plants increased following arbuscular mycorrhizal fungal colonization, suggesting its role in the plant's adaptive response to environmental stressors (Hill et al., 2018).
Future Directions
properties
IUPAC Name |
(4S)-4-hydroxy-4-[(3R)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOFGGNDZOPNFG-ZWNOBZJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(CC[C@@H](C)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
blumenol B |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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